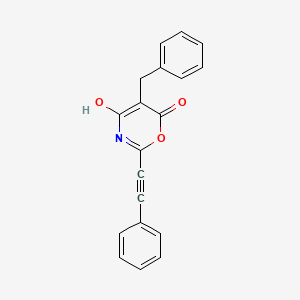![molecular formula C32H32N4O5 B606551 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide CAS No. 1693731-40-6](/img/structure/B606551.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model.
CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).
科学的研究の応用
Cancer Research
CCT251236 has been identified as an inhibitor of the HSF1 stress pathway, which is important in tumorigenesis and cancer progression . It has shown potent growth inhibition in a range of human cancer cell lines . In particular, it has demonstrated good efficacy against human ovarian cancer xenografts in nude mice .
Targeting Pirin
Pirin is a highly conserved non-heme iron-binding regulatory protein that is a member of the functionally diverse cupin superfamily . CCT251236 has been found to have a high affinity for pirin . This interaction has been confirmed in biophysical assays .
Proteolysis Targeting Chimeras (PROTACs)
CCT251236 has been used in the development of proteolysis targeting chimeras (PROTACs) against pirin . These PROTACs are designed to recruit pirin to the E3 ubiquitin ligase cereblon, resulting in the ubiquitylation and degradation of pirin .
In-cell Target Engagement
The binding of CCT251236 to pirin within living cells has been confirmed using a heterobifunctional protein degradation probe based on CCT251236 . This has helped to further understand this poorly characterized protein .
Drug Discovery Strategies
Due to its interaction with HSF1 and pirin, CCT251236 has been proposed as a potential candidate for drug discovery strategies . Its oral bioavailability makes it a promising tool compound .
Investigation of Non-oncogene Addiction and Proteotoxic Stress
The inhibition of the HSF1 stress pathway by CCT251236 represents an attempt at targeting non-oncogene addiction and proteotoxic stress, which has been proposed to be advantageous .
作用機序
Target of Action
CCT251236 has been identified as a pirin ligand . Pirin is a highly conserved non-heme iron-binding regulatory protein that is a member of the functionally diverse cupin superfamily . It is a putative transcription factor co-regulator .
Mode of Action
CCT251236 interacts with pirin, inhibiting the Heat Shock Factor 1 (HSF1) stress pathway . It has an IC50 of 19 nM for the inhibition of HSF1-mediated HSP72 induction .
Biochemical Pathways
The primary biochemical pathway affected by CCT251236 is the HSF1 stress pathway . HSF1 is a master regulator of the classical ‘cytoprotective’ heat shock response . By inhibiting this pathway, CCT251236 can potentially disrupt the cellular stress responses that are often upregulated in cancer cells .
Pharmacokinetics
CCT251236 is orally bioavailable . It has been shown to have a clear therapeutic efficacy in mice with a tumor growth inhibition (%TGI) of 70% based on final tumor volumes . .
Result of Action
The inhibition of the HSF1 stress pathway by CCT251236 leads to a decrease in HSP72 expression . This can potentially disrupt the cellular stress responses that are often upregulated in cancer cells, leading to growth inhibition . In fact, CCT251236 shows potent growth inhibition (GI 50 values in the low nanomolar range) of human ovarian cancer cell lines in vitro .
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHOCHQJHXNKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide | |
CAS RN |
1693731-40-6 |
Source


|
| Record name | N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



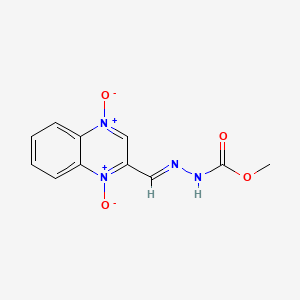
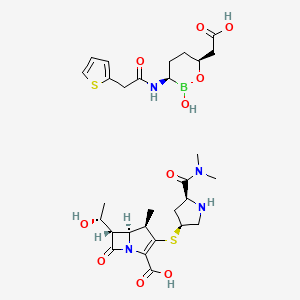
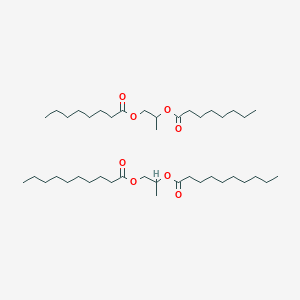
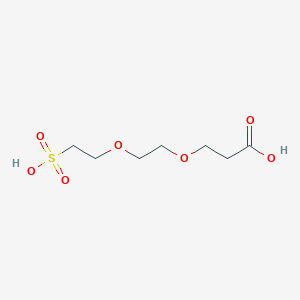

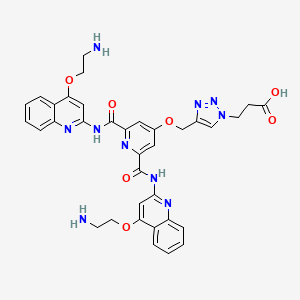
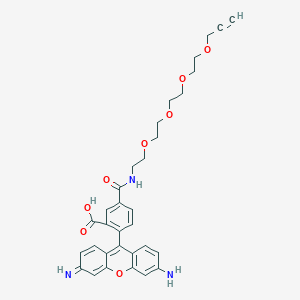
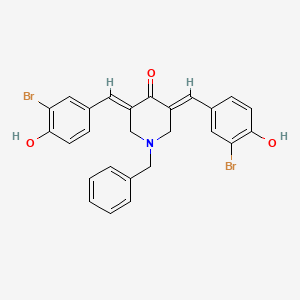
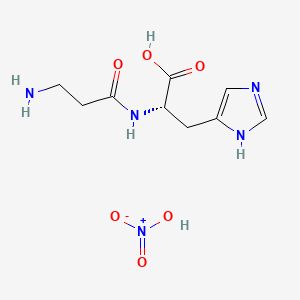
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
